Methyl 7-hydroxy-1-naphthoate
Overview
Description
“Methyl 7-hydroxy-1-naphthoate” is a chemical compound . It is a member of the class of naphthoates that is 1-naphthoate substituted at positions 2 and 7 by hydroxy groups and at position 5 by a methyl group .
Synthesis Analysis
The synthesis of methyl-1-hydroxy-2-naphthoate derivatives and heterocyclic analogues has been reported using a two-step approach. This short route employs a Heck coupling of a 2-halo-benzoate with methyl 3-butenoate followed by a Dieckmann cyclization, yielding the 1-hydroxynaphthalene-2-carboxylic acid derivatives in the multigram scale .
Molecular Structure Analysis
The molecular structure of “Methyl 7-hydroxy-1-naphthoate” consists of a 1-naphthoate core substituted at positions 2 and 7 by hydroxy groups and at position 5 by a methyl group .
Chemical Reactions Analysis
In the biosynthesis of the naphthoic acid moiety of the enediyne antitumor antibiotic neocarzinostatin, an enzyme called NcsB1 catalyzes the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate to yield 2,7-dihydroxy-5-methyl-1-naphthoate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 7-hydroxy-1-naphthoate” are not explicitly mentioned in the search results. However, the related compound “Methyl 1-naphthoate” has a molecular weight of 186.21 g/mol .
Scientific Research Applications
Anti-Inflammatory Applications
Methyl 7-hydroxy-1-naphthoate has been found to inhibit lipopolysaccharide-induced inflammatory responses in murine macrophages . It suppresses the release of nitric oxide, interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Suppression of NF-κB and MAPKs Signaling Pathways
This compound inhibits the lipopolysaccharide (LPS)-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . It also decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .
Pharmaceutical Research
Methyl 7-hydroxy-1-naphthoate is a valuable building block in the synthesis of innovative drug candidates .
Synthesis of Axially Chiral Benzimidazole Derivatives
Methyl 7-hydroxy-1-naphthoate can be used as a starting reagent for the synthesis of axially chiral benzimidazole derivatives .
Synthesis of Aza-Mollugin Derivatives
This compound may also be employed in the synthesis of aza-mollugin derivatives .
Inhibition of Cyclooxygenase and 5-Lipooxygenase Activities
2-substituted-1-naphthol derivatives, which include Methyl 7-hydroxy-1-naphthoate, have been shown to inhibit the activities of cyclooxygenase and 5-lipooxygenase .
Mechanism of Action
Target of Action
Methyl 7-hydroxy-1-naphthoate primarily targets macrophages , a type of white blood cell that plays a crucial role in the body’s immune response . It interacts with key proteins within these cells, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Mode of Action
Methyl 7-hydroxy-1-naphthoate inhibits the release of nitric oxide (NO) , interleukin-1beta (IL-1β) , and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . It also suppresses the protein expression of iNOS and COX-2, as well as the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .
Biochemical Pathways
The compound affects the NF-κB and MAPKs signaling pathways . It inhibits LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . Additionally, it decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .
Pharmacokinetics
Its close analog, 2-hydroxy-5-methyl-1-naphthoate, is known to be activated by the enzyme 2-hydroxy-5-methyl-1-naphthoate–coa ligase . This suggests that Methyl 7-hydroxy-1-naphthoate may also undergo similar metabolic transformations.
Result of Action
The result of Methyl 7-hydroxy-1-naphthoate’s action is the suppression of the inflammatory response in macrophages . By inhibiting key inflammatory mediators and signaling pathways, it helps to control the overproduction of these mediators, thereby preventing excessive inflammatory responses .
Action Environment
The action of Methyl 7-hydroxy-1-naphthoate can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides (LPS), a component of the outer membrane of Gram-negative bacteria, can stimulate the inflammatory response in macrophages, which Methyl 7-hydroxy-1-naphthoate works to inhibit . .
Safety and Hazards
“Methyl 7-hydroxy-1-naphthoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions of “Methyl 7-hydroxy-1-naphthoate” are not explicitly mentioned in the search results. However, it is known that NcsB1, an enzyme involved in the biosynthesis of the naphthoic acid moiety in the chromophore of the enediyne antitumor antibiotic neocarzinostatin, represents an opportunity that can now be exploited to produce novel neocarzinostatin analogs by engineering neocarzinostatin biosynthesis or applying directed biosynthesis strategies .
properties
IUPAC Name |
methyl 7-hydroxynaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDJEXPTZAZSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517932 | |
Record name | Methyl 7-hydroxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-hydroxy-1-naphthoate | |
CAS RN |
84880-17-1 | |
Record name | Methyl 7-hydroxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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